![molecular formula C8H10BrN3 B2513093 4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide CAS No. 1609406-56-5](/img/structure/B2513093.png)

4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

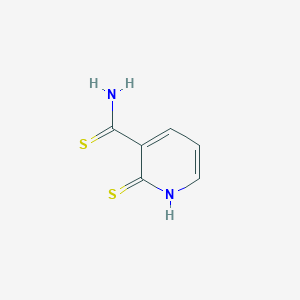

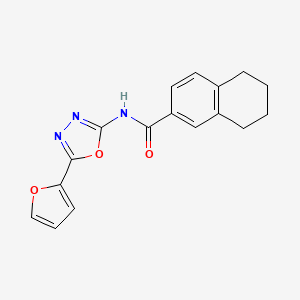

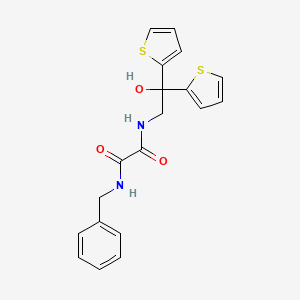

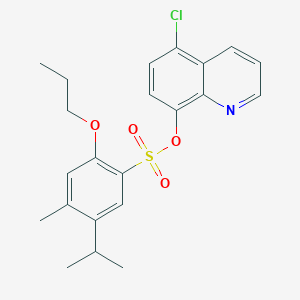

4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide is a chemical compound with the CAS Number: 1609406-56-5 . It has a molecular weight of 228.09 and is also known by the IUPAC name 7-methyl-1H-benzo[d]imidazol-2-amine hydrobromide .

Synthesis Analysis

The synthesis of imidazole compounds, such as 4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide, has been a subject of interest in recent years . Various methods have been developed, including the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction . These methods often involve the use of 1,2-diketones and urotropine in the presence of ammonium acetate .Molecular Structure Analysis

The molecular structure of 4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide can be represented by the InChI code: 1S/C8H9N3.BrH/c1-5-3-2-4-6-7(5)11-8(9)10-6;/h2-4H,1H3,(H3,9,10,11);1H .Chemical Reactions Analysis

Imidazole compounds, including 4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide, are known to participate in a variety of chemical reactions. For instance, they can undergo [3 + 2] cycloaddition reactions in the presence of certain catalysts . They can also participate in multicomponent reactions with aryl-substituted tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from virtually any aldehyde and amine .Physical And Chemical Properties Analysis

4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 228.09 .Applications De Recherche Scientifique

- Application : 4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide and its derivatives have been investigated as potential multi-kinase inhibitors. Specifically, compounds like 6h and 6i demonstrated excellent cytotoxic effects against various cancer cell lines. Notably, they showed significant activity against key kinases such as EGFR, HER2, CDK2, AURKC, and mTOR .

Tyrosine Kinase Inhibition

Antiviral Activity: (Additional Application):

Mécanisme D'action

While the specific mechanism of action for 4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide is not mentioned in the search results, imidazole compounds in general are known to exhibit a broad range of biological activities . They are key components in functional molecules used in a variety of everyday applications .

Orientations Futures

Propriétés

IUPAC Name |

4-methyl-1H-benzimidazol-2-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3.BrH/c1-5-3-2-4-6-7(5)11-8(9)10-6;/h2-4H,1H3,(H3,9,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUOXZPXPNCGHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)N.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2513010.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)urea](/img/structure/B2513012.png)

![2-(1,3-benzodioxol-5-yl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2513020.png)

![2-[(2,6-Difluorobenzoyl)amino]-3-methoxy-3-oxopropyl 2,6-difluorobenzenecarboxylate](/img/structure/B2513027.png)

![3,5-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide](/img/structure/B2513029.png)

![N-ethyl-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide](/img/structure/B2513030.png)

![7-(cyclopropylmethoxy)-5-fluoro-2-{[(trans-4-hydroxycyclohexyl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B2513032.png)